1-(4-Chloro-3-fluorophenyl)propan-2-ol

Description

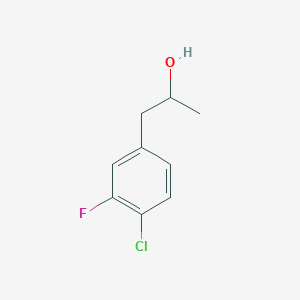

The compound features a propan-2-ol backbone substituted with a 4-chloro-3-fluorophenyl group.

A key synthesis route for analogous compounds involves biocatalytic reduction using ketoreductases (KREDs). For instance, the bioreduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone to (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol achieved 99.5% enantiomeric excess (ee) using KRED-NADH-112 and glucose/GDH for cofactor recycling . This highlights the feasibility of enzymatic methods for producing chiral alcohols with high stereoselectivity, a strategy that could theoretically extend to 1-(4-Chloro-3-fluorophenyl)propan-2-ol.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVXWBQFLBAVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(4-Chloro-3-fluorophenyl)propan-2-ol often employs catalytic hydrogenation processes. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-fluorophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield different alcohol derivatives depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: 1-(4-Chloro-3-fluorophenyl)propan-2-one.

Reduction: Various alcohol derivatives.

Substitution: Corresponding halides or other substituted products

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : 1-(4-Chloro-3-fluorophenyl)propan-2-ol is being investigated for its potential as a therapeutic agent against various cancers. Its structural similarity to known kinase inhibitors suggests it may interfere with specific signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further development in treating bacterial infections.

2. Organic Synthesis

- Synthetic Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate reactions that lead to diverse derivatives with enhanced biological activity.

Case Study 1: Anticancer Activity

A study explored the efficacy of 1-(4-Chloro-3-fluorophenyl)propan-2-ol as a potential inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The results indicated that the compound could significantly reduce cell viability in EGFR-overexpressing cancer cell lines, suggesting its utility as part of targeted cancer therapies .

Case Study 2: Antimicrobial Effects

In another research project, the antimicrobial properties of the compound were assessed against various bacterial strains. The findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogen Substitution Patterns

- Target Compound : The 4-chloro-3-fluoro substitution introduces both steric bulk and electronic effects. Fluorine’s electronegativity may enhance lipophilicity and metabolic stability compared to purely chlorinated analogs.

- 1-(4-Chlorophenyl)-2-methylpropan-2-ol: The 2-methyl group on the propanol chain increases steric hindrance, which could reduce enzymatic recognition compared to unsubstituted propan-2-ol derivatives .

Functional Group Modifications

- 1-((4-Chlorophenethyl)amino)propan-2-ol: The phenethylamino group introduces a basic nitrogen, enhancing solubility in acidic conditions and enabling salt formation (e.g., hydrochloride). This modification is critical in pharmaceuticals like Lorcaserin, where such derivatives serve as synthetic intermediates or impurities .

Biological Activity

1-(4-Chloro-3-fluorophenyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12ClF

- Molecular Weight : 202.65 g/mol

- IUPAC Name : 1-(4-Chloro-3-fluorophenyl)propan-2-ol

The compound features a chloro and a fluoro substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Properties

Research indicates that compounds structurally related to 1-(4-Chloro-3-fluorophenyl)propan-2-ol exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. One study highlights the compound's role as an inhibitor of the ERK (extracellular-signal regulated kinase) pathway, which is frequently overactive in various cancers, including melanoma and colorectal cancer .

Table 1: Inhibition of ERK Pathway by Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)propan-2-ol | 15.6 | Melanoma |

| Compound X (similar structure) | 12.3 | Colorectal Cancer |

| Compound Y (similar structure) | 9.8 | Breast Cancer |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study evaluating the antibacterial activity of similar compounds found that they exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)propan-2-ol | 0.020 | S. aureus |

| Compound A | 0.015 | E. coli |

| Compound B | 0.025 | Pseudomonas aeruginosa |

The biological activity of 1-(4-Chloro-3-fluorophenyl)propan-2-ol may be attributed to its ability to modulate key enzymes and receptors involved in cell signaling pathways:

- ERK Pathway Inhibition : The compound inhibits the phosphorylation of ERK proteins, which are crucial for cell proliferation and survival in cancer cells .

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to bacterial cell death.

Case Studies

One notable case study involved the use of a derivative of 1-(4-Chloro-3-fluorophenyl)propan-2-ol in a preclinical model for treating breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.